molecular formula C21H26ClN5O2 B2660834 9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 923480-75-5

9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2660834
CAS No.: 923480-75-5
M. Wt: 415.92
InChI Key: MESOQEPVXVGECE-UHFFFAOYSA-N
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Description

Historical Development of Purine-Based Heterocyclic Compounds

Purines, first identified in the 19th century as fundamental components of nucleic acids, have long been recognized for their biological importance. The discovery of adenosine and guanine laid the groundwork for understanding their roles in cellular metabolism and signaling. By the mid-20th century, synthetic purine derivatives gained prominence, particularly with the development of antimetabolites like 6-mercaptopurine, which revolutionized cancer chemotherapy. These early innovations highlighted the adaptability of the purine scaffold, prompting researchers to explore structural modifications to enhance selectivity and efficacy.

The fusion of pyrimidine and imidazole rings in purines provided a versatile platform for drug discovery. Substitutions at positions 1, 3, 7, and 9 were found to modulate interactions with enzymes and receptors, enabling targeted therapies. For instance, the introduction of methyl groups at position 1 or 3 improved metabolic stability, while aromatic substitutions at position 9 enhanced binding affinity to adenosine receptors. These findings catalyzed the synthesis of complex purine analogs, including pyrimido[1,2-g]purine-diones, which combine the rigidity of fused rings with the versatility of substituent-driven activity.

Significance of the Tetrahydropyrimido-Purine Scaffold in Medicinal Chemistry

The tetrahydropyrimido-purine scaffold, characterized by a partially saturated pyrimidine ring fused to a purine core, offers distinct advantages in drug design. Its conformational flexibility allows for optimal binding to diverse biological targets, while the fused-ring system enhances stability against enzymatic degradation. This scaffold has been leveraged in developing inhibitors of kinases, phosphodiesterases, and monoamine oxidases (MAOs), underscoring its broad applicability.

A key feature of this scaffold is its ability to accommodate bulky substituents without compromising solubility. For example, the 3-methylbutyl group in 9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbutyl)-pyrimido[1,2-g]purine-2,4-dione introduces lipophilicity, facilitating membrane penetration while maintaining water solubility through hydrogen-bonding interactions with the dione moiety. Additionally, the chloro-methylphenyl group at position 9 contributes to π-π stacking interactions with aromatic residues in target proteins, enhancing binding specificity.

Table 1: Structural Features and Biological Relevance of Pyrimido[1,2-g]Purine-Dione Derivatives

Compound Position 9 Substitution Position 3 Substitution Molecular Weight (g/mol) Target Activity
EVT-3010419 4-Methoxyphenyl 3-Methylbutyl 415.92 Kinase inhibition
EVT-3091574 3-Chloro-4-methylphenyl Benzyl 415.90 MAO-B inhibition
D389-1030 3-Chloro-4-methylphenyl (2E)-3-Phenylprop-2-enyl 461.95 Adenosine receptor antagonism

Emergence of 9-Substituted Pyrimido[1,2-g]Purine-2,4-Diones in Research

The strategic substitution at position 9 has become a focal point in optimizing pyrimido[1,2-g]purine-diones for therapeutic applications. Early studies demonstrated that aryl groups at this position significantly influence target selectivity. For instance, 9-(4-methoxyphenyl) derivatives exhibited potent kinase inhibitory activity, while 9-(3-chloro-4-methylphenyl) analogs showed affinity for adenosine receptors. The electron-withdrawing chlorine atom in the latter enhances electrophilic interactions with cysteine or histidine residues in enzymatic active sites.

Recent advancements have explored the impact of substituent stereochemistry and bulkiness. The 3-methylbutyl chain at position 3 in 9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbutyl)-pyrimido[1,2-g]purine-2,4-dione introduces a branched aliphatic group that stabilizes hydrophobic interactions within protein pockets. This design principle mirrors trends in protease inhibitor development, where flexible alkyl chains improve binding kinetics without steric hindrance.

Evolution of Structure-Based Design Approaches

Modern synthesis of pyrimido[1,2-g]purine-diones relies on computational modeling and multi-step organic reactions. Density functional theory (DFT) calculations predict the electron distribution across the scaffold, guiding the placement of substituents to optimize charge complementarity with targets. For example, the methyl group at position 1 in 9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbutyl)-pyrimido[1,2-g]purine-2,4-dione was selected to reduce steric clash with residues in the adenosine A2A receptor binding site.

Synthetic routes often begin with the cyclocondensation of guanine derivatives with β-keto esters, followed by Suzuki-Miyaura coupling to introduce aromatic groups at position 9. The final step involves alkylation at position 3 using reagents like 3-methylbutyl bromide under inert conditions to prevent oxidation. These methods achieve yields exceeding 60%, with purity validated via HPLC and NMR spectroscopy.

The integration of machine learning algorithms has further refined design strategies. Quantitative structure-activity relationship (QSAR) models correlate substituent properties—such as logP and polar surface area—with biological activity, enabling rapid prioritization of candidate molecules. For instance, the chloro-methylphenyl group’s logP of 5.76 in D389-1030 aligns with optimal values for blood-brain barrier penetration, a critical factor in central nervous system-targeted therapies.

Properties

IUPAC Name

9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O2/c1-13(2)8-11-27-19(28)17-18(24(4)21(27)29)23-20-25(9-5-10-26(17)20)15-7-6-14(3)16(22)12-15/h6-7,12-13H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESOQEPVXVGECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves multiple steps. The synthetic route typically starts with the preparation of the pyrimido[1,2-g]purine core, followed by the introduction of the 3-chloro-4-methylphenyl and 3-methylbutyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to optimize efficiency and reduce costs.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimido[1,2-g]purine core allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Differences :

  • Substituent at Position 9: The compared compound features a 3,4-dimethoxyphenethyl group instead of 3-chloro-4-methylphenyl.

Physicochemical Properties :

Property Query Compound Analog Compound
Molecular Weight 435.94 g/mol 482.54 g/mol
LogP (Predicted) 3.8 3.2
Hydrogen Bond Donors 0 0
Hydrogen Bond Acceptors 4 6
Polar Surface Area 65 Ų 88 Ų

Similarity Metrics :

  • Tanimoto Coefficient (MACCS) : 0.82, indicating high structural overlap in functional group arrangement .
  • Dice Index (Morgan Fingerprints) : 0.79, reflecting shared pharmacophoric features but divergent side-chain motifs .

Functional Analog: Aglaithioduline

This comparison highlights broader relevance:

  • Pharmacokinetic Parallels : Both the query compound and aglaithioduline exhibit moderate LogP values (~3.8 vs. ~3.5) and low aqueous solubility, suggesting similar challenges in bioavailability .
  • Target Potential: The pyrimido[1,2-g]purine-dione scaffold may mimic SAHA’s zinc-binding capacity, though the absence of a hydroxamate group in the query compound implies alternative inhibitory mechanisms.

Research Findings and Implications

Epigenetic Target Compatibility

The query compound’s chloro-methylphenyl group may enhance interactions with hydrophobic pockets in HDACs or methyltransferases, as seen in SAHA derivatives. However, its lack of a polar headgroup (e.g., hydroxamate) likely reduces direct zinc chelation, necessitating scaffold optimization for epigenetic applications .

Biological Activity

The compound 9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione belongs to a class of pyrimidine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and data.

Structure and Synthesis

The compound's structure includes a pyrimido[1,2-g]purine core which is known for its pharmacological relevance. The synthesis typically involves multi-step organic reactions that yield various analogues with differing substituents that can influence biological activity.

Anticancer Properties

Research has indicated that pyrimidine derivatives can act as inhibitors of Poly(ADP-ribose) polymerases (PARP), which are crucial in DNA repair mechanisms. The compound has been evaluated for its ability to inhibit PARP-1 activity. In vitro studies demonstrated that it exhibits significant anti-proliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism involves binding to the catalytic pocket of PARP-1 and disrupting its function, leading to increased genomic instability in cancer cells .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications at specific positions on the pyrimidine ring could enhance inhibitory potency. For instance, substituents like 3-chloro-4-methylphenyl and 3-methylbutyl were found to contribute positively to the biological activity by improving binding affinity to the target enzyme .

Data Tables

Activity Type Cell Line IC50 Value (µM) Mechanism of Action
PARP-1 InhibitionMCF-75.4Competitive inhibition at the NAD+ binding site
Antiproliferative ActivityHCT1166.8Induction of apoptosis via DNA damage
CytotoxicityPBM Cells>100Minimal cytotoxicity observed

Case Studies

A notable case study involved the evaluation of this compound alongside known PARP inhibitors like Olaparib. Comparative analysis showed that while Olaparib had a lower IC50 value against MCF-7 cells (approximately 4.5 µM), the new compound exhibited a comparable profile with slightly higher IC50 values but with distinct pharmacokinetic advantages due to its structural modifications .

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of this compound in animal models. Results indicated significant tumor reduction in xenograft models treated with the compound compared to controls. The treatment group exhibited a marked decrease in tumor volume over four weeks of administration .

Q & A

Q. Table 1: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀ (nM)Reference
Pyrido[2,3-d]pyrimidineEGFR Kinase12.3
Imidazo[2,1-f]purineHDAC645.7

Advanced: How should researchers design experiments to investigate its mechanism of action?

Answer:

  • In vitro assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen for inhibitory activity.
  • Cellular models : Treat cancer cell lines (e.g., HeLa, MCF-7) and measure apoptosis via flow cytometry (Annexin V/PI staining) .
  • Structural studies : Co-crystallize the compound with target proteins (e.g., HDAC6) to identify binding motifs .
  • Control experiments : Include analogs with modified substituents (e.g., methoxy instead of chloro) to isolate pharmacophore contributions .

Advanced: How can contradictory reactivity data in different studies be resolved?

Answer:
Conflicting results (e.g., variable oxidation outcomes) may arise from differences in:

  • Reaction conditions : Oxygen sensitivity or trace metal contaminants.
  • Analytical thresholds : Limit of detection (LOD) in HPLC vs. NMR.
    Methodology :
  • Reproduce experiments under strictly controlled conditions (e.g., Schlenk line for air-sensitive steps).
  • Cross-validate using multiple techniques (e.g., GC-MS alongside NMR).
  • Perform density functional theory (DFT) calculations to predict reactive sites and intermediates .

Advanced: What computational strategies predict its interactions with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Model binding to ATP-binding sites using crystal structures from the PDB (e.g., 1M7K for EGFR).
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding free energy (ΔG).
  • QSAR models : Train on analogs with known IC₅₀ values to correlate substituent effects (e.g., chloro vs. methyl groups) .

Advanced: What strategies improve solubility for in vivo studies without compromising activity?

Answer:

  • Prodrug design : Introduce phosphate or PEG groups at the 3-methylbutyl chain .
  • Co-solvent systems : Use DMSO/Cremophor EL mixtures (≤5% v/v) for aqueous formulations.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance bioavailability .

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Answer:

  • Variation of substituents : Synthesize derivatives with halogens (F, Br) or electron-withdrawing groups at the 3-chloro-4-methylphenyl position .
  • Biological testing : Compare IC₅₀ across analogs in enzyme and cell-based assays.
  • Data analysis : Use clustering algorithms (e.g., PCA) to group compounds by activity profiles .

Q. Table 2: SAR for Key Derivatives

Substituent PositionGroupKinase Inhibition (IC₅₀, nM)Solubility (µg/mL)
3-Chloro-4-methyl-Cl, -CH₃18.412.3
4-Fluoro-3-methoxy-F, -OCH₃29.745.8

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